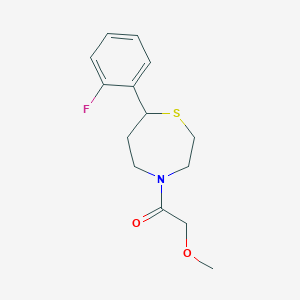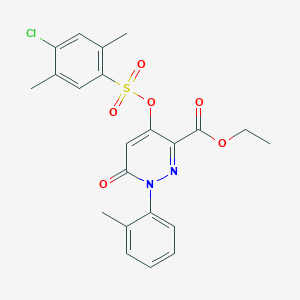![molecular formula C19H17ClFN3O3 B2884864 N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide CAS No. 1448046-23-8](/img/structure/B2884864.png)
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structural features of this compound, including the presence of chloro, fluoro, hydroxy, and indole groups, contribute to its distinctive chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Derivative: Starting with the synthesis of the indole derivative through Fischer indole synthesis or other suitable methods.
Introduction of the Hydroxy Group: Functionalization of the indole derivative to introduce the hydroxy group.
Formation of the Oxalamide Moiety: Coupling of the indole derivative with an oxalyl chloride derivative to form the oxalamide structure.
Introduction of the Chloro and Fluoro Groups: Halogenation reactions to introduce the chloro and fluoro groups on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer or neurological disorders.
Industry: As a precursor for the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide would depend on its specific biological target. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
Interaction with Receptors: Modulation of receptor activity to alter cellular signaling.
DNA Intercalation: Binding to DNA to interfere with replication or transcription processes.
類似化合物との比較
Similar Compounds
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the indole group, which may affect its biological activity.
N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide: Lacks the hydroxy group, which may influence its chemical reactivity.
Uniqueness
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is unique due to the combination of chloro, fluoro, hydroxy, and indole groups, which contribute to its distinctive chemical and biological properties. This combination may enhance its potential as a therapeutic agent or research tool.
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3/c1-24-10-13(12-4-2-3-5-16(12)24)17(25)9-22-18(26)19(27)23-11-6-7-15(21)14(20)8-11/h2-8,10,17,25H,9H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZNXUMCNSNSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone](/img/structure/B2884782.png)

![4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide](/img/structure/B2884785.png)

![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)

phenyl]methyl})amine](/img/structure/B2884793.png)
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)
![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)





